Thp-peg12

概要

説明

Thp-peg12, also known as tetrahydropyran-polyethylene glycol 12, is a polyethylene glycol-based linker. It contains a tetrahydropyran group, which is an alcohol protecting group that can be removed under acidic conditions. The hydrophilic polyethylene glycol spacer increases the water solubility properties of the compound .

準備方法

Synthetic Routes and Reaction Conditions

Thp-peg12 is synthesized by linking tetrahydropyran groups to polyethylene glycol chains. The synthesis involves the protection of hydroxyl groups using tetrahydropyran, followed by the attachment of polyethylene glycol chains through etherification reactions. The reaction conditions typically involve the use of acidic catalysts to facilitate the formation of the ether bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The polyethylene glycol chains are reacted with tetrahydropyran under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

化学反応の分析

Types of Reactions

Thp-peg12 undergoes various chemical reactions, including:

Oxidation: The tetrahydropyran group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The tetrahydropyran group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of this compound .

科学的研究の応用

Drug Delivery Systems

Thp-peg12 is primarily utilized as a linker in drug delivery systems due to its hydrophilic nature, which enhances the solubility and bioavailability of therapeutic agents. The incorporation of this compound in formulations can lead to improved circulation half-life and reduced immunogenicity of drugs.

PROTAC Technology

This compound serves as an essential component in the development of Proteolysis Targeting Chimeras (PROTACs). This technology utilizes bifunctional molecules to induce targeted protein degradation, thereby offering a novel approach to cancer therapy and other diseases. The PEG linker improves the solubility and stability of PROTACs, facilitating their application in therapeutic settings .

Bioconjugation

The compound is also employed in bioconjugation processes, where it acts as a linker between biomolecules. This is particularly useful in the development of antibody-drug conjugates (ADCs), where this compound can facilitate the attachment of cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity .

Case Study 1: PROTAC Development

A study highlighted the synthesis of a novel PROTAC using this compound as a linker. The resulting compound demonstrated effective degradation of target proteins in vitro, showcasing potential for therapeutic applications in oncology. The hydrophilic nature of the PEG linker was crucial for maintaining solubility and enhancing cellular uptake .

Case Study 2: Antibody-Drug Conjugates

In another research project, this compound was integrated into an ADC formulation targeting breast cancer cells. The study reported that the use of this PEG derivative significantly improved drug stability and efficacy while reducing off-target effects. The results indicated a promising avenue for future cancer treatments utilizing this compound-based conjugates .

作用機序

Thp-peg12 exerts its effects through the polyethylene glycol spacer, which enhances the solubility and stability of the molecules it is attached to. The tetrahydropyran group acts as a protecting group for hydroxyl functionalities, allowing for selective reactions and modifications. The molecular targets and pathways involved include interactions with hydrophilic and hydrophobic regions of biomolecules, facilitating their transport and stability .

類似化合物との比較

Similar Compounds

Hydroxy-dPEG12-TFP ester: This compound also contains a polyethylene glycol spacer but has a different functional group (TFP ester) for conjugation.

Methoxy polyethylene glycol: Similar to Thp-peg12, but with a methoxy group instead of tetrahydropyran.

Uniqueness

This compound is unique due to its tetrahydropyran group, which provides specific protective and reactive properties not found in other polyethylene glycol derivatives. This makes it particularly useful in applications requiring selective protection and modification of hydroxyl groups .

生物活性

Thp-peg12, or Tetrahydropyran Polyethylene Glycol 12, is a synthetic compound primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a polyethylene glycol (PEG) chain that significantly enhances its solubility and flexibility, making it suitable for various biochemical applications. The biological activity of this compound is largely attributed to its role in facilitating targeted protein degradation through the ubiquitin-proteasome system.

Structure and Properties

The structural formula of this compound includes a tetrahydropyran ring linked to a 12-unit polyethylene glycol chain. This unique configuration contributes to its effectiveness in promoting protein interactions and degradation processes.

| Property | Value |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 92417-25-9 |

| Purity | >95% |

This compound operates by linking an E3 ubiquitin ligase to a target protein, which facilitates the ubiquitination and subsequent degradation of that protein via the ubiquitin-proteasome system. This mechanism allows for the selective targeting of disease-causing proteins, making this compound an important tool in therapeutic development aimed at regulating protein levels within cells.

Role in PROTAC Development

- Linker Functionality : this compound serves as a crucial component in PROTACs, enabling the efficient recruitment of E3 ligases to specific target proteins.

- Ubiquitination Process : The compound enhances the ubiquitination efficiency, which is essential for the targeted degradation of proteins implicated in various diseases, including cancer.

Applications in Research

This compound has diverse applications across several fields, particularly in drug discovery and development. Its ability to enhance solubility and biocompatibility makes it suitable for biological applications where targeted delivery is essential.

Case Studies Highlighting this compound's Efficacy

- Cancer Therapeutics : Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins, showcasing its potential as a therapeutic agent in cancer treatment.

- Inflammatory Diseases : Studies involving THP-1 cells have shown that PEGylation with compounds like this compound can improve cell viability and functionality, making it advantageous for modeling immune responses and inflammation.

Comparative Analysis with Similar Compounds

This compound belongs to a broader class of polyethylene glycol-based linkers. Here’s a comparison with similar compounds:

| Compound | PEG Chain Length | Solubility Enhancement | Flexibility | Applications |

|---|---|---|---|---|

| This compound | 12 units | High | Moderate | PROTACs, Drug Delivery |

| PEG4 | 4 units | Moderate | Low | General Bioconjugation |

| PEG8 | 8 units | High | High | Antibody Conjugation |

Research Findings

Recent studies have focused on optimizing the design of PROTACs by modifying the properties of this compound. These modifications aim to enhance binding affinity and specificity towards target proteins, which is critical for developing effective therapeutics.

Notable Research Outcomes

- Enhanced Binding Affinity : Modifications to the PEG chain length have shown improvements in binding affinity towards specific target proteins.

- Increased Efficacy : PROTAC constructs utilizing this compound have demonstrated increased efficacy in degrading target proteins compared to other linkers.

特性

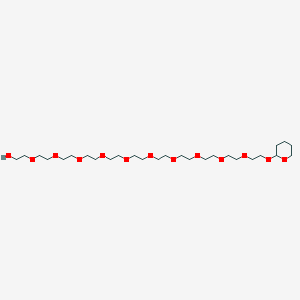

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。